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Ripk1-IN-7

Cat. No.: B2841284
M. Wt: 481.5 g/mol
InChI Key: APPXQUDJLJXULP-UHFFFAOYSA-N
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Description

Role of RIPK1 in Regulated Cell Death Pathways

RIPK1 is a pivotal molecule at the crossroads of multiple regulated cell death pathways, primarily necroptosis and apoptosis. wikipedia.orgnih.gov Its activation state and the cellular context determine which pathway is initiated. nih.gov The kinase activity of RIPK1 is essential for its pro-death functions, while its kinase-independent scaffolding role is typically associated with cell survival. nih.govuniprot.org

Necroptosis is a form of programmed, inflammatory cell death that is executed when apoptosis is inhibited. nih.govfrontiersin.org RIPK1 is a crucial upstream regulator of this pathway. frontiersin.org In response to stimuli like tumor necrosis factor-alpha (TNFα), particularly when caspase-8 is blocked, RIPK1's kinase activity is unleashed. biologists.comfrontiersin.org Activated RIPK1 undergoes autophosphorylation, a key indicator of its active state. frontiersin.org It then interacts with another key protein, RIPK3, through their respective RHIM domains, leading to the formation of an amyloid-like signaling complex known as the necrosome. biologists.comnih.govresearchgate.net Within the necrosome, RIPK1 facilitates the phosphorylation and activation of RIPK3. biologists.com Activated RIPK3, in turn, phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the ultimate executioner of necroptosis. biologists.comnih.gov Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis. biologists.comnih.gov

In addition to necroptosis, RIPK1 can also promote a form of apoptosis known as RIPK1-dependent apoptosis (RDA). nih.gov This pathway is typically engaged under conditions where cellular inhibitors of apoptosis (cIAPs) are depleted. nih.govsemanticscholar.org In this context, the kinase activity of RIPK1 is also essential. nih.govnih.gov Following stimulation, RIPK1 can facilitate the assembly of a death-inducing platform called complex IIa or the "ripoptosome," which consists of RIPK1, FADD (Fas-Associated Death Domain protein), and pro-caspase-8. uniprot.orgnih.govpnas.org The activation of RIPK1 kinase is required to trigger the activation of caspase-8 within this complex. semanticscholar.orgnih.gov Active caspase-8 then initiates the downstream caspase cascade that culminates in apoptotic cell death. nih.gov Thus, RIPK1 acts as a key initiator, translating upstream signals into a commitment to apoptosis when the cellular environment is permissive.

The decision between RIPK1-mediated apoptosis and necroptosis is a tightly regulated process, with caspase-8 acting as the central switch. nih.govfrontiersin.org When RIPK1 is activated and complex IIa forms, the subsequent activation of caspase-8 is the critical determining step. pnas.org If caspase-8 is sufficiently active, it proceeds to execute apoptosis. nih.gov Furthermore, active caspase-8 cleaves both RIPK1 and RIPK3, an action that actively suppresses the necroptotic pathway. frontiersin.orgnih.govnih.gov

Conversely, if caspase-8 activation is blocked, either by specific viral or pharmacological inhibitors or due to its absence, the cell is unable to undergo apoptosis. frontiersin.org This inhibition allows the kinase activities of RIPK1 and RIPK3 to proceed unchecked, leading to the full assembly of the necrosome (complex IIb) and the induction of necroptosis. pnas.orgresearchgate.net Therefore, the cellular outcome is determined by an intricate balance between factors that promote or inhibit caspase-8 activity, with RIPK1 positioned as the upstream sensor that can trigger either cell death program. youtube.com

RIPK1 in Inflammatory Signaling and Immune Homeostasis

RIPK1 is not only a regulator of cell death but also a significant contributor to inflammatory signaling and the maintenance of immune balance. frontiersin.orgnih.gov It can drive inflammation through mechanisms that are both dependent on and independent of its role in cell death. youtube.com

Activation of RIPK1 is known to promote the transcriptional induction of pro-inflammatory cytokines. nih.govnih.gov In some models, this occurs in a biphasic manner: an initial, weak production of cytokines is followed by a second, more robust and sustained wave that is dependent on RIPK1 kinase activity and necroptotic signaling. nih.gov Beyond its cytoplasmic roles, activated RIPK1 can also translocate to the nucleus. nih.gov In the nucleus, it can associate with the BAF chromatin remodeling complex, leading to changes in chromatin accessibility and the direct transcription of specific pro-inflammatory genes. nih.gov This nuclear function establishes RIPK1 as a direct transcriptional coregulator in inflammatory responses. nih.gov Dysregulation of RIPK1 that leads to hyperinflammation is implicated in certain human autoinflammatory diseases. frontiersin.org

The function of RIPK1 in inflammation is multifaceted and can be broadly divided into two distinct modes: its kinase-dependent activity and its kinase-independent scaffolding function. nih.govresearchgate.net

Scaffolding Function: In response to TNFα stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I). uniprot.orgfrontiersin.org In this context, RIPK1 primarily acts as a scaffold, a function that does not require its kinase activity. rupress.orgnih.gov This scaffolding role is crucial for the recruitment of other proteins that activate the NF-κB and MAPK signaling pathways. wikipedia.orgfrontiersin.org These pathways typically promote cell survival and the transcription of anti-apoptotic and inflammatory genes. wikipedia.orgrupress.org The scaffolding function of RIPK1 is essential for maintaining immune homeostasis, and its absence can lead to spontaneous cell death and inflammation. nih.govnih.gov

Kinase-Dependent Function: In contrast, the kinase activity of RIPK1 is largely pro-inflammatory and pro-death. nih.govrupress.org As described previously, this enzymatic function is required to trigger necroptosis and RIPK1-dependent apoptosis. nih.gov The release of damage-associated molecular patterns (DAMPs) from necroptotic cells further fuels inflammation. nih.gov In certain scenarios, such as stimulation with lipopolysaccharide (LPS) in the presence of a caspase inhibitor, the two functions of RIPK1 are temporally separated. rupress.org An early inflammatory response is driven by the RIPK1 scaffold, while a later, prolonged inflammatory phase requires RIPK1 kinase activity. rupress.org

Ripk1-IN-7: A Specific Inhibitor

This compound is a chemical compound identified as a potent and selective inhibitor of RIPK1 kinase activity. medchemexpress.comselleckchem.com Research has characterized its inhibitory profile, highlighting its potential as a tool to study the kinase-dependent functions of RIPK1.

Parameter Value Description Reference(s)
Binding Affinity (Kd) 4 nMMeasures the strength of binding between this compound and the RIPK1 enzyme. medchemexpress.com, selleckchem.com, adooq.com
Enzymatic Inhibition (IC50) 11 nMConcentration of this compound required to inhibit 50% of RIPK1's enzymatic activity. medchemexpress.com, selleckchem.com, adooq.com
Cellular Activity (EC50) 2 nMConcentration required to achieve 50% of the maximum protective effect in a cellular model of necroptosis (TSZ-induced HT29 cells). medchemexpress.com

This table is based on available in vitro and cellular assay data.

In preclinical research, this compound has demonstrated activity in a B16 melanoma lung metastasis model. medchemexpress.commedchemexpress.com The compound also shows some activity against other kinases, including Flt4, TrkA, TrkB, and TrkC, at slightly higher concentrations. medchemexpress.com

Regulation of Inflammasome Activation by RIPK1

The inflammasome is a multi-protein complex that plays a central role in the innate immune system by triggering the maturation and secretion of pro-inflammatory cytokines, such as IL-1β and IL-18. frontiersin.org RIPK1 has emerged as a significant regulator of inflammasome activation, often acting as a crucial signaling node that integrates various cellular stress and pathogen-derived signals. frontiersin.orgmdpi.com

RIPK1's role in inflammasome regulation is context-dependent and can be influenced by the specific cell type and stimulus. mdpi.com For instance, in human monocytes, stimulation with lipopolysaccharide (LPS) can trigger IL-1β secretion through an "alternative inflammasome" pathway that requires RIPK1 as an upstream signaling molecule. mdpi.com This pathway involves a TLR4-TRIF-RIPK1-FADD-CASP8 signaling axis that leads to the activation of the NLRP3 inflammasome. mdpi.com

Furthermore, infections with certain pathogens can induce RIPK1-mediated inflammasome activation. mdpi.com RNA viruses, for example, can trigger a RIPK1-RIPK3 complex to activate the NLRP3 inflammasome. mdpi.com In the case of infection by the bacterium Yersinia, RIPK1 is essential for inducing pyroptosis and apoptosis. aai.org The Yersinia effector protein YopJ inhibits the kinase TAK1, which in turn unleashes RIPK1 activity, leading to caspase-8-dependent cleavage of gasdermin D (GSDMD) and subsequent pyroptotic cell death. nih.govmdpi.com

The kinase activity of RIPK1 can be a critical factor in this regulatory process. Under conditions of caspase inhibition, prolonged stimulation with LPS leads to a sustained inflammatory response that is dependent on RIPK1's kinase function. rupress.org This suggests that activated RIPK1 can promote its own scaffold function to enhance NF-κB-mediated inflammation. rupress.org The intricate crosstalk between RIPK1 and other signaling molecules, including RIPK3, FADD, and caspase-8, highlights its central role in orchestrating the inflammatory response through the regulation of inflammasome activation. mdpi.comnih.gov This complex interplay ensures a robust host defense against pathogens while maintaining cellular homeostasis. aai.org

The Chemical Compound: this compound

This compound is a potent and selective inhibitor of RIPK1. medchemexpress.com It demonstrates significant affinity for RIPK1, making it a valuable tool for studying the kinase's function in various cellular processes. medchemexpress.comselleckchem.com

PropertyValueSource
Binding Affinity (Kd) 4 nM medchemexpress.comselleckchem.comselleckchem.comtargetmol.com
Enzymatic IC50 11 nM medchemexpress.comselleckchem.comselleckchem.comtargetmol.com
Cellular Necroptosis EC50 2nM (in TSZ-induced HT29 cells) medchemexpress.comtargetmol.com
Chemical and Physical PropertiesSource
Chemical Formula C25H22F3N5O2 medkoo.com
Molecular Weight 481.48 medkoo.com
IUPAC Name 1-[5-(4-amino-7-ethylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethoxy)phenyl]ethanone medkoo.com

This compound also shows activity against several other kinases, although its primary selectivity is for RIPK1. medchemexpress.comtargetmol.com

Off-Target Kinase ActivityIC50 (nM)Source
Flt4 20 medchemexpress.comtargetmol.com
TrkA 26 medchemexpress.comtargetmol.com
TrkB 8 medchemexpress.comtargetmol.com
TrkC 7 medchemexpress.comtargetmol.com
Axl 35 medchemexpress.comtargetmol.com
HRI 26 medchemexpress.comtargetmol.com
Mer 29 medchemexpress.comtargetmol.com
MAP4K5 27 medchemexpress.comtargetmol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22F3N5O2 B2841284 Ripk1-IN-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(4-amino-7-ethylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N5O2/c1-2-32-13-19(22-23(29)30-14-31-24(22)32)16-6-7-20-17(12-16)8-9-33(20)21(34)11-15-4-3-5-18(10-15)35-25(26,27)28/h3-7,10,12-14H,2,8-9,11H2,1H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPXQUDJLJXULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action of Ripk1 in 7

Inhibition of RIPK1 Kinase Activity by RIPK1-IN-7

The primary mechanism by which this compound exerts its effects is through the direct inhibition of the enzymatic activity of RIPK1. This involves interfering with the kinase domain of RIPK1, preventing it from phosphorylating its substrates, such as RIPK3 and MLKL, which are essential steps in the necroptosis pathway frontiersin.orgahajournals.orgfrontiersin.org.

Enzymatic Inhibition Profile of this compound

This compound has been reported as a potent inhibitor of RIPK1. Studies have shown that this compound exhibits a high affinity for RIPK1, with a reported Kd value of 4 nM and an enzymatic IC50 of 11 nM medchemexpress.com. These values indicate that this compound can inhibit RIPK1 kinase activity at low nanomolar concentrations.

Table 1: Enzymatic Inhibition Profile of this compound

TargetKd (nM)Enzymatic IC50 (nM)
RIPK1411

Data compiled from search results medchemexpress.com.

Molecular Interactions and Binding Mode of this compound with the RIPK1 Kinase Domain

While specific detailed structural data for this compound binding to RIPK1 is not extensively available in the search results, information on other RIPK1 inhibitors provides context for potential binding modes. RIPK1 possesses an N-terminal kinase domain which is a key target for inhibitory molecules frontiersin.orgnih.govnih.gov. The kinase domain contains distinct regions, including the ATP-binding pocket and allosteric sites, that can be targeted by inhibitors doaj.orgfrontiersin.org.

Allosteric Binding Pocket Engagement

Some RIPK1 inhibitors are known to bind to allosteric pockets located near the ATP-binding site or elsewhere on the kinase domain doaj.orgfrontiersin.org. These allosteric inhibitors can stabilize an inactive conformation of the kinase, thereby preventing substrate binding and phosphorylation frontiersin.org. RIPK1 has a unique hydrophobic pocket that can be allosterically targeted tandfonline.com. While direct evidence for this compound binding to an allosteric site is not explicitly stated, this is a common mechanism for RIPK1 inhibitors, particularly those that are highly selective doaj.orgfrontiersin.org.

Comparison with Other RIPK1 Inhibitor Chemotypes

RIPK1 inhibitors can be classified based on their binding mode to the kinase domain, such as Type I inhibitors that bind to the active ATP-bound conformation and Type II or Type III inhibitors that bind to inactive conformations or allosteric sites frontiersin.orgdoaj.orgfrontiersin.org. Necrostatin-1 (Nec-1), an early RIPK1 inhibitor, is described as a Type III inhibitor that binds to a specific allosteric pocket formed by the DLG-out conformation of RIPK1 without interacting with the hinge region frontiersin.org. Other inhibitors like GSK2593074A (GSK'074) are suggested to be Type II inhibitors that lock RIPK1 in an inactive conformation frontiersin.org. The binding mode of this compound, whether it is a Type I, II, or III inhibitor, or if it engages an allosteric site, would determine its specific interactions within the RIPK1 kinase domain and influence its selectivity profile.

Kinase Selectivity Profile of this compound

Assessing the selectivity of a kinase inhibitor is crucial to understand potential off-target effects. An ideal kinase inhibitor exhibits strong selectivity for its intended target with minimal activity against other kinases frontiersin.org.

Off-Target Kinase Activity Profiling

This compound has been profiled for its activity against a panel of kinases to determine its selectivity. While primarily a potent RIPK1 inhibitor, this compound has shown considerable activity against several other kinases at higher concentrations compared to its RIPK1 IC50 medchemexpress.com. These include Flt4, TrkA, TrkB, TrkC, Axl, HRI, Mer, and MAP4K5 medchemexpress.com.

Table 2: Off-Target Kinase Activity of this compound

KinaseIC50 (nM)
Flt420
TrkA26
TrkB8
TrkC7
Axl35
HRI26
Mer29
MAP4K527

Data compiled from search results medchemexpress.com.

The IC50 values for these off-target kinases are in the low nanomolar range, indicating that this compound can inhibit these kinases, although generally at concentrations higher than required for RIPK1 inhibition medchemexpress.com. This off-target activity is an important consideration in research settings.

Cellular Effects of Ripk1 in 7

Inhibition of Necroptosis in In Vitro Models

Necroptosis, a form of regulated necrotic cell death, is implicated in the pathogenesis of numerous inflammatory and degenerative diseases. RIPK1 kinase activity is a key driver of this pathway.

Prevention of Cell Death in Response to Pathological Stimuli

Ripk1-IN-7 has demonstrated significant efficacy in protecting cells from necroptotic death induced by pathological stimuli. In a widely used in vitro model, human colon adenocarcinoma HT-29 cells were treated with a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and the pan-caspase inhibitor Z-VAD-FMK (TSZ) to induce necroptosis. researchgate.netnih.govplos.orgresearchgate.netnih.gov Treatment with this compound showed a potent cell-protective effect in this model, with a reported half-maximal effective concentration (EC50) of 2 nM. This indicates that this compound is highly effective at preventing the cellular demise triggered by the activation of the necroptotic pathway.

The mechanism of necroptosis inhibition by compounds like this compound involves blocking the kinase activity of RIPK1. nih.gov This prevents the subsequent phosphorylation and activation of RIPK3 and Mixed Lineage Kinase Domain-like protein (MLKL), key downstream effectors that execute the necroptotic cell death program. researchgate.net

Table 1: Potency of this compound in a Necroptosis Model

Cell Line Inducing Stimulus Compound EC50
HT-29 TSZ (TNF-α, Smac mimetic, Z-VAD-FMK) This compound 2 nM

This table is generated based on available data and may not be exhaustive.

Modulation of Inflammatory Responses in Cellular Contexts

Beyond its role in cell death, RIPK1 is a key mediator of inflammatory signaling. While specific data on this compound's impact on inflammatory cytokines and microglial activation is limited in publicly available research, its potent inhibition of RIPK1 suggests a strong potential for modulating these processes.

Impact on Pro-inflammatory Cytokine Production

The activation of RIPK1 is known to drive the production of various pro-inflammatory cytokines. nih.gov Although direct studies detailing the effect of this compound on cytokine profiles are not extensively reported, its classification as a potent RIPK1 inhibitor with "anti-inflammatory proprieties" suggests it would likely reduce the secretion of these inflammatory mediators. The inhibition of the RIPK1 kinase-dependent pathway is expected to suppress the signaling cascades that lead to the transcription and release of cytokines such as TNF-α, Interleukin-6 (IL-6), and others.

Effects on Microglial Activation and Phenotype

Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. The activation of RIPK1 in microglia is associated with a pro-inflammatory phenotype. While no specific studies on the effect of this compound on microglial cells were identified, the known role of RIPK1 in microglial activation suggests that its inhibition by this compound could shift these cells towards a less inflammatory state. This would be a critical area for future investigation to understand the full therapeutic potential of this compound in neuroinflammatory conditions.

Neuroprotective Mechanisms in Neuronal Cell Cultures

The ability of RIPK1 inhibitors to prevent neuronal death is a significant area of research for neurodegenerative diseases.

Preservation of Neuronal Viability and Network Activity under Stress Conditions

There is currently a lack of specific published research detailing the direct effects of this compound on the preservation of neuronal viability and network activity in culture models of stress. However, the established role of RIPK1-mediated necroptosis in neuronal cell death in response to stimuli such as TNF-α suggests that a potent inhibitor like this compound would likely exhibit neuroprotective properties. researchgate.net By blocking the necroptotic cascade, this compound could potentially preserve neuronal integrity and function in the face of pathological insults. Further research is necessary to explicitly demonstrate and characterize these neuroprotective effects in relevant neuronal cell culture systems.

Attenuation of Mitochondrial Dysfunction and Oxidative Stress

The inhibition of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a significant area of research for conditions involving inflammation and cell death. While this compound is recognized as a potent and selective inhibitor of RIPK1, specific published studies detailing its direct effects on mitochondrial dysfunction and oxidative stress are not extensively available in the current scientific literature. However, the role of its target, RIPK1, in these processes is well-documented through studies involving other inhibitors and genetic models. The activation of RIPK1 is intrinsically linked to mitochondrial distress and the generation of oxidative stress, suggesting a potential mechanism of action for its inhibitors.

The Role of RIPK1 in Mitochondrial Homeostasis and Oxidative Stress

RIPK1 acts as a critical node in cellular signaling pathways that can lead to inflammation and programmed cell death, including necroptosis. nih.gov A growing body of evidence indicates that mitochondria are central to RIPK1-mediated cell death. Oxidative stress and mitochondrial dysfunction often act both upstream and downstream of RIPK1 activation, creating a damaging feedback loop.

Under conditions of cellular stress, such as exposure to tumor necrosis factor-alpha (TNF-α) or pathogens, RIPK1 is activated. nih.gov This activation can lead to increased production of mitochondrial reactive oxygen species (ROS). nih.gov Conversely, elevated ROS levels, a hallmark of oxidative stress, can directly activate RIPK1 by promoting its autophosphorylation, which is essential for the recruitment of downstream signaling partners like RIPK3 to form the necrosome complex. nih.gov This complex is a key driver of necroptosis.

Studies have shown that the activation of RIPK1 is associated with several markers of mitochondrial dysfunction:

Decreased Mitochondrial Membrane Potential (MMP): The loss of MMP is an early indicator of mitochondrial damage and a commitment point for cell death pathways. nih.gov

Opening of the Mitochondrial Permeability Transition Pore (mPTP): The opening of this pore in the inner mitochondrial membrane disrupts ionic balance and can lead to mitochondrial swelling and the release of pro-apoptotic factors. nih.govnih.gov

Reduced ATP Production: Mitochondrial dysfunction impairs cellular energy production. nih.gov

Increased Oxidative Damage: The overproduction of ROS can damage lipids, proteins, and DNA. Key indicators of this damage include increased levels of malondialdehyde (MDA) and reduced activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.govmdpi.com

Research Findings from RIPK1 Inhibition

While data specific to this compound is limited, research using the well-characterized RIPK1 inhibitor Necrostatin-1 (Nec-1) provides insight into the potential effects of blocking this kinase. Inhibition of RIPK1 has been shown to mitigate mitochondrial damage and oxidative stress in various experimental models. For instance, in a model of compression-induced injury in nucleus pulposus cells, treatment with Nec-1 restored mitochondrial function and reduced oxidative stress, leading to decreased necroptosis and apoptosis. nih.gov Similarly, in cellular models of oxygen-glucose deprivation, RIPK1 inhibition was shown to suppress mitochondrial superoxide generation and preserve mitochondrial polarization. mdpi.com

However, the effects can be cell-type specific. One study in rat Schwann cells reported that while RIPK1 translocated to the mitochondria upon oxidative stress, its inhibition with Nec-1 did not affect mitochondrial membrane potential or ROS levels, suggesting RIPK1 acts downstream of ROS in this context. nih.gov

The table below summarizes findings from studies using Necrostatin-1, illustrating the impact of RIPK1 inhibition on key markers of mitochondrial health and oxidative stress.

Model System Parameter Measured Effect of Necrostatin-1 (Nec-1) Reference
Compression-induced Rat Nucleus Pulposus CellsMitochondrial Membrane PotentialRestored nih.gov
Mitochondrial Permeability Transition Pore (mPTP)Reduced Opening nih.gov
Intracellular ATP ContentRestored nih.gov
Reactive Oxygen Species (ROS)Decreased nih.gov
Superoxide Dismutase (SOD) ActivityIncreased nih.gov
Malondialdehyde (MDA) LevelDecreased nih.gov
Oxygen-Glucose Deprivation in BV2 Microglia CellsReactive Oxygen Species (ROS)Attenuated mdpi.com
Mitochondrial FunctionImproved mdpi.com
Oxidative Stress in Rat Schwann CellsMitochondrial Membrane PotentialNo Effect nih.gov
Reactive Oxygen Species (ROS)No Effect nih.gov

Given that this compound targets the same kinase as Nec-1, it is plausible that it would exert similar protective effects against mitochondrial dysfunction and oxidative stress. Its high potency suggests it could be effective in preventing the cascade of events initiated by RIPK1 activation that leads to mitochondrial damage. nih.gov Nevertheless, direct experimental validation is required to confirm these specific cellular effects for this compound.

Following a comprehensive search for scientific literature and preclinical data specifically on the chemical compound “this compound,” it has been determined that there is a lack of available information to construct the detailed article as outlined in the user's request.

The search results primarily identify "this compound" as a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), with details of its in vitro activity such as its dissociation constant (Kd) and IC50 value. medchemexpress.comselleckchem.comadooq.comtargetmol.com Some sources mention its use in an experimental melanoma lung metastasis model. medchemexpress.comadooq.comtargetmol.com However, there is no specific, publicly available research detailing its pharmacological characterization or therapeutic potential in the requested disease models: neurodegenerative diseases (Alzheimer's, ALS, Parkinson's, ischemic brain injury, axon degeneration) and inflammatory or autoimmune disorders.

The provided search results contain extensive information on the role of the target, RIPK1, in these diseases and the effects of other RIPK1 inhibitors, such as Necrostatin-1, in various preclinical models. alzdiscovery.orgnih.govalzdiscovery.orgnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.gov Nevertheless, the user's instructions strictly require the article to focus solely on "this compound."

Attributing the findings of other compounds to "this compound" would be scientifically inaccurate and would violate the explicit constraints of the request. Therefore, due to the absence of specific preclinical data for "this compound" in the specified disease models, it is not possible to generate the requested article.

Preclinical Pharmacological Characterization and Therapeutic Potential of Ripk1 in 7 in Disease Models

Inflammatory and Autoimmune Disorders

Systemic Inflammatory Response Syndrome (SIRS) Models

No preclinical studies detailing the effects of RIPK1-IN-7 in SIRS models were identified.

Psoriasis Models

No preclinical studies detailing the effects of this compound in psoriasis models were identified.

Graft-versus-Host Disease (GVHD) Models

No preclinical studies detailing the effects of this compound in GVHD models were identified.

Chronic Obstructive Pulmonary Disease (COPD) Models

No preclinical studies detailing the effects of this compound in COPD models were identified.

Liver Disease Models

No preclinical studies detailing the effects of this compound in liver disease models were identified.

Atherosclerosis Models

No preclinical studies detailing the effects of this compound in atherosclerosis models were identified.

Acute Pancreatitis Models

No preclinical studies detailing the effects of this compound in acute pancreatitis models were identified.

Antimetastatic Activity in Cancer Models

Melanoma Metastasis Models

The receptor-interacting protein kinase 1 (RIPK1) has been identified as a crucial mediator in various cellular processes, including inflammation and cell death, and its role in cancer progression and metastasis is an active area of investigation. The compound this compound, a potent and selective inhibitor of RIPK1, has demonstrated significant potential in preclinical cancer models, particularly in the context of melanoma metastasis.

Research findings indicate that this compound exhibits notable antimetastatic activity. Specifically, in an experimental B16 melanoma lung metastasis model, administration of this compound resulted in excellent suppression of metastatic growth nih.gov. This suggests that the kinase activity of RIPK1 is a key driver of metastatic dissemination in this aggressive skin cancer model. The potent inhibitory profile of this compound, with a binding affinity (Kd) of 4 nM and an enzymatic half-maximal inhibitory concentration (IC50) of 11 nM against RIPK1, underscores its potential as a targeted therapeutic agent to counteract the metastatic spread of melanoma nih.gov.

While direct studies on this compound are limited, the broader context of RIPK1's role in melanoma provides a foundation for understanding its inhibitor's mechanism. RIPK1 is frequently upregulated in human melanoma and has been shown to promote melanoma cell proliferation nih.govaacrjournals.org. By inhibiting the kinase function of RIPK1, compounds like this compound can likely interfere with the signaling pathways that drive the survival and metastatic potential of melanoma cells.

Table 1: Inhibitory Activity of this compound

Parameter Value Reference
Kd (RIPK1) 4 nM nih.gov
IC50 (RIPK1) 11 nM nih.gov

Modulation of Immune Homeostasis in Specific Cell Types

Effects on Dendritic Cell Functionality

The functional role of RIPK1 in immune cells is complex, and its inhibition can have significant consequences for immune homeostasis. Dendritic cells (DCs), as potent antigen-presenting cells, are critical for initiating and shaping adaptive immune responses. The activity of RIPK1 within these cells is pivotal for maintaining a balance between immunity and tolerance.

The kinase activity of RIPK1 is crucial for initiating the necroptotic cascade nih.gov. Therefore, inhibition of this activity by a selective compound would be expected to prevent necroptosis in dendritic cells. This could have downstream effects on the inflammatory milieu, as necroptotic cells release damage-associated molecular patterns (DAMPs) that can activate other immune cells nih.gov.

Furthermore, the supernatant from activated dendritic cells has been shown to induce RIPK1-dependent apoptosis in target cells, a process that may be important for cross-presentation of antigens researchgate.net. Inhibition of RIPK1 could therefore influence the way dendritic cells process and present antigens, which is a cornerstone of their function in orchestrating anti-tumor immunity. The degradation of RIPK1 has been shown to enhance the recruitment and activation of dendritic cells, leading to better priming of tumor-specific T cells nih.gov. This suggests that targeting RIPK1 could be a strategy to enhance the immunogenicity of tumors.

It is important to note that while these findings point towards a significant role for RIPK1 in dendritic cell function, further research is required to specifically delineate the effects of this compound on dendritic cell maturation, cytokine production, and antigen presentation capacity.

Q & A

Basic: What is the mechanistic basis of RIPK1-IN-7's selectivity for RIPK1, and how should target engagement be validated in cellular models?

This compound binds RIPK1 with high affinity (Kd = 4 nM) and inhibits its enzymatic activity (IC50 = 11 nM) by competing with ATP in the kinase domain . To validate target engagement:

  • Use necroptosis induction models (e.g., TSZ-induced HT29 cell necrosis) and measure EC50 for cell protection (reported as 2 nM ).
  • Employ CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells by detecting thermal stabilization of RIPK1.
  • Perform kinase profiling assays to rule out off-target effects on Flt4, TrkA/B/C, Axl, and others (IC50 values range 7–35 nM ).

Basic: What experimental models are best suited for studying this compound's antimetastatic activity?

The B16 melanoma lung metastasis model is well-characterized for evaluating this compound's antimetastatic effects . Key considerations:

  • Use syngeneic mouse models to preserve immune contexture.
  • Administer this compound intravenously at doses optimized for bioavailability (exact protocols require literature validation).
  • Pair with histopathological analysis of lung lesions and quantify metastatic nodules .

Basic: How should this compound be stored to maintain stability, and what solvent systems are compatible?

  • Powder : Store at -20°C (3-year stability) or 4°C (2-year stability) .
  • Solubilized form : Use DMSO (60 mg/mL solubility) for in vitro studies. For long-term storage, aliquot and store at -80°C (2-year stability) .
  • Avoid freeze-thaw cycles and prolonged exposure to room temperature.

Advanced: How can researchers resolve contradictions in this compound's reported off-target kinase activities?

Discrepancies in off-target IC50 values (e.g., TrkC = 7 nM vs. 26 nM ) may arise from assay conditions. Mitigation strategies:

  • Use orthogonal kinase profiling platforms (e.g., Eurofins KinaseProfiler vs. Reaction Biology assays).
  • Validate findings in cell-based functional assays (e.g., Trk phosphorylation in neuronal models).
  • Cross-reference with genetic knockdown models to isolate RIPK1-specific effects .

Advanced: What are optimal protocols for dose-response studies in RIPK1-dependent necroptosis?

  • In vitro : Treat HT29 cells with TSZ (TNF-α + Smac mimetic + z-VAD) and titrate this compound (0.1–100 nM). Measure cell viability via ATP-based assays (EC50 = 2 nM ).
  • In vivo : For metastasis models, use 10 mg/kg (IV) twice weekly; monitor toxicity via liver/kidney function markers .
  • Include positive controls (e.g., Necrostatin-1) and RIPK1-knockout cells to confirm on-target effects .

Advanced: How does this compound's inhibition of NF-κB (IC50 = 11 nM) impact its therapeutic utility in inflammation vs. cancer?

This compound's dual inhibition of RIPK1 and NF-κB complicates mechanistic interpretation . To dissect pathways:

  • Use phospho-specific antibodies to track RIPK1-mediated NF-κB activation (e.g., p-IκBα, p-p65).
  • Compare outcomes in RIPK1-KO vs. WT models to isolate NF-κB-independent effects.
  • Explore therapeutic windows in inflammatory disease models (e.g., colitis) vs. cancer models (e.g., lymphoma ).

Advanced: What strategies improve this compound's bioavailability for in vivo studies?

  • Formulate with cyclodextrins or lipid-based nanoparticles to enhance solubility.
  • Conduct pharmacokinetic profiling (Cmax, t1/2) in rodents to optimize dosing schedules.
  • Pair with P-glycoprotein inhibitors if poor brain penetration is observed in CNS models .

Advanced: How can this compound's cell-protective effects in necrosis models be reconciled with its pro-apoptotic roles in other contexts?

  • Context-dependent signaling : In TSZ-induced necrosis, this compound blocks necrosome formation. In apoptosis-prone models, it may unmask caspase-8 activation .
  • Use caspase inhibitors (z-VAD) or genetic tools (RIPK3-KO) to delineate death pathways.
  • Analyze phospho-MLKL (necroptosis marker) vs. cleaved caspase-3 (apoptosis marker) .

Advanced: What translational challenges arise from this compound's narrow selectivity window against structurally similar kinases?

  • Kinome-wide profiling is critical to identify off-targets (e.g., MAP4K5 IC50 = 27 nM ).
  • Develop mutant RIPK1 knock-in models to validate inhibitor specificity.
  • Explore combination therapies (e.g., with Trk inhibitors) to mitigate off-target toxicity .

Advanced: How can researchers leverage this compound to study non-canonical RIPK1 pathways, such as nuclear prelamin A processing?

Recent studies suggest RIPK1 regulates prelamin A farnesylation in nuclear necrosis . Methodological approaches:

  • Use immunofluorescence to localize RIPK1 and prelamin A in senescent cells.
  • Apply this compound in ZMPSTE24-deficient models to assess rescue of pathological phenotypes .
  • Combine with proteomics to identify RIPK1-dependent substrates in nuclear compartments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.